アズド-4547

概要

説明

AZD-4547 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. It is an orally bioavailable small molecule that targets fibroblast growth factor receptors 1, 2, and 3. The fibroblast growth factor signaling axis is implicated in various biological processes, including tissue repair, hematopoiesis, angiogenesis, and embryonic development. Deregulation of this pathway is associated with tumorigenesis and chemoresistance .

科学的研究の応用

AZD-4547 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the fibroblast growth factor receptor signaling pathway and its role in various biological processes.

Biology: It is used to investigate the role of fibroblast growth factor receptors in cell growth, differentiation, and survival.

Medicine: AZD-4547 is under clinical investigation for the treatment of fibroblast growth factor receptor-dependent tumors, including non-small cell lung cancer, gastric cancer, and endometrial carcinoma

作用機序

AZD-4547は、線維芽細胞増殖因子受容体1、2、および3の活性を阻害することにより効果を発揮します。これらの受容体に結合すると、受容体の自己リン酸化と、それに続く下流シグナル伝達経路の活性化を阻止します。この阻害は、線維芽細胞増殖因子受容体過剰発現腫瘍細胞の増殖抑制とアポトーシスの誘導につながります . 関与する分子標的と経路には、ミトゲン活性化プロテインキナーゼ経路とホスホイノシチド3キナーゼ経路が含まれます .

生化学分析

Biochemical Properties

AZD-4547 plays a crucial role in inhibiting the activity of FGFR1, FGFR2, and FGFR3 tyrosine kinases. It binds to these receptors and prevents their autophosphorylation, which is essential for their activation . The compound has shown high selectivity for FGFR1, FGFR2, and FGFR3, with weaker inhibition of FGFR4 . By inhibiting these receptors, AZD-4547 disrupts the downstream signaling pathways that are critical for cell proliferation and survival .

Cellular Effects

AZD-4547 has significant effects on various cell types and cellular processes. It inhibits the proliferation of tumor cells with deregulated FGFR expression and induces apoptosis in these cells . The compound also affects cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival . Additionally, AZD-4547 has been shown to influence gene expression and cellular metabolism by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, AZD-4547 exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways . The compound also induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Furthermore, AZD-4547 has been shown to inhibit the activation of transcription factors such as EGR1, ELK-1/SRF, AP-1, and NFκB, which play critical roles in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AZD-4547 have been observed to change over time. The compound has shown stability and sustained activity in inhibiting FGFR signaling and tumor growth in preclinical models . Long-term studies have demonstrated that AZD-4547 can maintain its efficacy in reducing tumor size and inhibiting cell proliferation over extended periods .

Dosage Effects in Animal Models

The effects of AZD-4547 vary with different dosages in animal models. At efficacious doses, the compound has shown potent antitumor activity without significant adverse effects . At higher doses, AZD-4547 may cause toxic effects, including weight loss and changes in blood parameters . The optimal dosage for achieving therapeutic effects while minimizing toxicity needs to be carefully determined through dose-escalation studies .

Metabolic Pathways

AZD-4547 is involved in several metabolic pathways, primarily through its interaction with FGFRs . The compound inhibits the phosphorylation of FGFRs, which in turn affects the downstream signaling pathways such as MAPK and PI3K/AKT . These pathways are crucial for cell proliferation, differentiation, and survival . Additionally, AZD-4547 may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

Within cells and tissues, AZD-4547 is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, AZD-4547 accumulates in specific compartments where it exerts its inhibitory effects on FGFRs . The localization and accumulation of the compound may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of AZD-4547 is primarily associated with its target receptors, FGFR1, FGFR2, and FGFR3 . The compound binds to these receptors at the cell membrane and inhibits their kinase activity . Additionally, AZD-4547 may be directed to specific cellular compartments through targeting signals or post-translational modifications . The precise localization of the compound within the cells can influence its activity and function .

準備方法

AZD-4547の調製には、いくつかの合成経路と反応条件が含まれます。一例として、第一中間体であるエチル2-シアノ-5-(3,5-ジメトキシフェニル)-3-オキソペンタノエートの調製があります。この中間体は、さらに反応して最終化合物になります . 産業生産方法では、一般的に最適化された反応条件を使用して大規模合成が行われ、高収率と純度が確保されます。

化学反応の分析

AZD-4547は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤があります。

還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤があります。

4. 科学研究への応用

AZD-4547は、次のような広範な科学研究への応用があります。

化学: 線維芽細胞増殖因子受容体シグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 線維芽細胞増殖因子受容体が細胞の増殖、分化、および生存に果たす役割を調査するために使用されます。

医学: AZD-4547は、非小細胞肺がん、胃がん、および子宮内膜がんなどの線維芽細胞増殖因子受容体依存性腫瘍の治療薬として臨床試験中です

産業: 線維芽細胞増殖因子受容体過剰発現腫瘍を持つ患者に、潜在的な治療オプションを提供する、がん治療のための標的療法の開発に使用されています.

類似化合物との比較

AZD-4547は、線維芽細胞増殖因子受容体1、2、および3に対する高い選択性があり、キナーゼインサートドメイン受容体などの他のキナーゼに対する活性は最小限です。この選択性は、オフターゲット効果の可能性を減らし、治療効果を高めます . 類似化合物には、以下のようなものがあります。

BGJ398: 線維芽細胞増殖因子受容体の別の選択的阻害剤ですが、化学構造が異なります。

JNJ-42756493: 4つの線維芽細胞増殖因子受容体アイソフォームすべてに対して活性を持つ汎線維芽細胞増殖因子受容体阻害剤です。

エルダフィニチブ: 線維芽細胞増殖因子受容体遺伝子変異を伴う移行上皮癌の治療に承認されている線維芽細胞増殖因子受容体阻害剤です.

生物活性

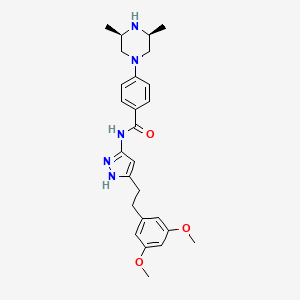

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly referred to as AZD-4547, is a synthetic compound notable for its pharmacological potential, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AZD-4547 has a complex structure characterized by the following components:

- Pyrazole Ring : Contributes to its reactivity and biological activity.

- Piperazine Moiety : Enhances binding affinity to target receptors.

- Benzamide Group : Plays a crucial role in pharmacodynamics.

The molecular formula of AZD-4547 is , with a molecular weight of approximately 463.58 g/mol. Its structural uniqueness allows for specific interactions with fibroblast growth factor receptors (FGFRs), particularly FGFR1, which is critical in various cancer pathways.

AZD-4547 primarily functions as an FGFR inhibitor . By blocking FGFR signaling pathways, it disrupts the phosphorylation of downstream proteins essential for cell proliferation and survival. This mechanism is particularly relevant in cancers where FGFR signaling is dysregulated.

Inhibition Spectrum

- FGFR1 : Main target; involved in tumor growth.

- NTRK1 : Recent studies suggest potential inhibition of this receptor tyrosine kinase, indicating broader therapeutic applications beyond FGFR-related cancers.

Antitumor Activity

AZD-4547 has demonstrated potent antitumor effects against several solid tumors, including:

- Gastric Cancer

- Lymphoma

The compound's specificity for FGFR signaling pathways results in fewer off-target effects compared to other multi-targeted kinase inhibitors like pazopanib and sorafenib.

Case Studies

- Clinical Trials : Various clinical trials have evaluated AZD-4547's efficacy in patients with FGFR-driven malignancies. Results indicate significant tumor reduction rates in subjects with specific FGFR mutations.

- Combination Therapies : Research is ongoing to assess the effectiveness of AZD-4547 in combination with other therapies to enhance overall treatment outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fexagratinib | Similar piperazine and pyrazole structures | FGFR inhibitor |

| Pazopanib | Contains piperazine; multi-targeted tyrosine kinase inhibitor | Cancer treatment |

| Sorafenib | Includes a phenyl group; inhibits multiple kinases | Antineoplastic agent |

Uniqueness

AZD-4547's selective targeting of FGFR pathways distinguishes it from broader kinase inhibitors, potentially leading to improved efficacy and reduced side effects in treating FGFR-related malignancies.

Synthesis and Chemical Reactivity

The synthesis of AZD-4547 involves multiple steps requiring precise conditions to optimize yield and purity. Key reactions include:

- Acylation and Hydrolysis : Related to the benzamide moiety.

- Nucleophilic Substitutions : Associated with the pyrazole ring.

- Alkylation Reactions : Involving the piperazine component.

These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.

特性

IUPAC Name |

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMAABPASPXMW-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145887 | |

| Record name | AZD-4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035270-39-3 | |

| Record name | AZD-4547 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4547 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSK-091 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of AZD-4547?

A1: AZD-4547 functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [, ] By competitively binding to the ATP-binding site of these receptors, AZD-4547 blocks downstream signaling pathways involved in tumor cell growth and survival. []

Q2: Which cancers are particularly sensitive to AZD-4547 treatment?

A2: Preclinical studies have shown significant antitumor activity of AZD-4547 in cancers with dysregulated FGFR signaling. For instance, gastric cancers exhibiting FGFR2 gene amplification demonstrated pronounced sensitivity to AZD-4547. [] Additionally, in vitro and in vivo models of imatinib-resistant gastrointestinal stromal tumors (GIST) with activated FGFR signaling pathways, but lacking secondary KIT mutations, showed remarkable responses to AZD-4547 treatment. []

Q3: How does AZD-4547 compare to other FGFR inhibitors in terms of selectivity?

A3: Unlike some earlier FGFR inhibitors that displayed activity against the kinase insert domain receptor (KDR), AZD-4547 exhibits enhanced selectivity for FGFR1, FGFR2, and FGFR3. This selectivity profile minimizes off-target effects related to KDR inhibition, as confirmed in preclinical studies. []

Q4: Has AZD-4547 shown efficacy in combination therapies?

A4: Research suggests potential benefits of combining AZD-4547 with other targeted therapies. For example, in non-small cell lung cancer (NSCLC) cell lines, combining AZD-4547 with a Mer tyrosine kinase inhibitor demonstrated superior inhibition of colony formation compared to either agent alone, highlighting the synergistic potential of targeting complementary signaling pathways. [] Similarly, in head and neck squamous cell carcinoma (HNSCC), combining AZD-4547 with a c-Met inhibitor (PF-02341066) significantly suppressed tumor growth in vitro, suggesting a promising strategy to disrupt tumor-stroma interactions. []

Q5: Are there any known resistance mechanisms to AZD-4547?

A5: While AZD-4547 demonstrates potent antitumor activity in FGFR-dependent cancers, prolonged inhibition of specific signaling pathways can lead to the emergence of resistance. In the case of GIST, long-term treatment with imatinib, a KIT inhibitor, can induce clonal evolution and select for cancer cells with upregulated FGFR signaling, rendering them resistant to imatinib but sensitive to AZD-4547. [] This highlights the dynamic nature of tumor evolution and the need for continuous monitoring and potentially adaptive therapeutic strategies.

Q6: Are there any insights into the structural features of AZD-4547 that contribute to its FGFR selectivity?

A7: Structural studies have provided insights into the binding modes of AZD-4547 within the ATP-binding pocket of different FGFR isoforms. These studies reveal diverse interactions and conformational changes that contribute to the compound's selectivity profile. [] For instance, the specific interactions of AZD-4547 within the hinge region and the DFG motif of FGFR kinases are crucial for its inhibitory activity. [] Further research exploring the structure-activity relationship of AZD-4547 and its analogs could aid in designing even more potent and selective FGFR inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。